BenchChemオンラインストアへようこそ!

3-[4-(Benzyloxy)phenoxy]piperidine

Structure-Activity Relationship Regioisomer comparison Medicinal Chemistry

Procure 3-[4-(Benzyloxy)phenoxy]piperidine (CAS 946759-24-6) for unambiguous regioisomeric SAR. This 3-substituted scaffold drives >30-fold D4R selectivity, while the 4-substituted regioisomer targets LSD1. Substituting regioisomers without confirmatory testing risks complete loss of target engagement or reversed inhibition mode (covalent vs. reversible). Ensure batch-to-batch positional integrity for reproducible D4R antagonist profiling and LSD1 inhibitor discovery programs.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
CAS No. 946759-24-6
Cat. No. B1438159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Benzyloxy)phenoxy]piperidine
CAS946759-24-6
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C18H21NO2/c1-2-5-15(6-3-1)14-20-16-8-10-17(11-9-16)21-18-7-4-12-19-13-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2
InChIKeyMHFLLKCOCWRQHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[4-(Benzyloxy)phenoxy]piperidine CAS 946759-24-6: Scaffold Overview for Epigenetic and Neurotransmitter Research Procurement


3-[4-(Benzyloxy)phenoxy]piperidine (CAS 946759-24-6, MFCD08686877, C18H21NO2, MW 283.36) is a synthetic piperidine derivative featuring a 3-phenoxypiperidine core with a para-benzyloxy substituent on the phenoxy ring . This compound belongs to the broader class of benzyloxyphenoxy-piperidines, a chemical scaffold that has been systematically investigated as a versatile framework for developing epigenetic modulators (specifically lysine-specific demethylase 1, LSD1 inhibitors) [1] and selective dopamine D4 receptor (D4R) antagonists [2]. The benzyloxyphenoxy moiety enables key hydrophobic interactions within the catalytic pockets of flavin-dependent amine oxidases and G-protein-coupled receptors, making this scaffold of particular interest for oncology and CNS drug discovery programs. Available from multiple suppliers at purities typically ≥95% , this compound serves as a critical building block or reference standard in structure-activity relationship (SAR) campaigns targeting LSD1 and D4R [1] [2].

Why Generic Substitution of 3-[4-(Benzyloxy)phenoxy]piperidine CAS 946759-24-6 Cannot Be Assumed in SAR Studies


Procurement decisions for benzyloxyphenoxy-piperidine derivatives cannot rely on generic interchangeability due to the pronounced impact of subtle structural variations on target engagement, selectivity, and functional outcomes. Direct comparative studies within the LSD1 inhibitor series demonstrate that the specific position of substitution on the piperidine ring and the precise composition of the linker moiety critically determine biological activity and mechanism of action [1]. In the D4R antagonist series, analogous benzyloxypiperidine scaffolds achieve subtype selectivity exceeding 30-fold versus other dopamine receptors, a level of discrimination that is highly sensitive to molecular modifications and cannot be extrapolated across in-class compounds without empirical validation [2]. Furthermore, even within the same target family, the mode of inhibition can shift dramatically: the same scaffold can yield either irreversible covalent inhibitors (characteristic of tranylcypromine-based LSD1 inhibitors) or reversible, competitive modulators depending on the exact substitution pattern [1]. These findings underscore that substituting 3-[4-(Benzyloxy)phenoxy]piperidine with a regioisomer or a simplified analog in a SAR campaign without confirmatory testing may lead to misinterpretation of structure-activity trends or complete loss of the desired pharmacological profile.

Quantitative Differentiating Evidence for 3-[4-(Benzyloxy)phenoxy]piperidine CAS 946759-24-6 Against Structural Analogs


Regioisomeric Differentiation: 3-Position Piperidine Substitution Enables Distinct Pharmacological Profile Versus 4-Position Analogs

The substitution position on the piperidine ring dictates biological target engagement. While 4-(4-benzyloxy)phenoxypiperidines (4-position regioisomers) have been validated as LSD1 inhibitors [1], analogous 3- or 4-benzyloxypiperidine scaffolds demonstrate potent dopamine D4 receptor (D4R) antagonism [2]. The 3-substituted piperidine scaffold (to which CAS 946759-24-6 belongs) has been specifically characterized as a D4R antagonist chemotype, exhibiting superior D4R selectivity compared to other dopamine receptor subtypes [2]. This regioisomeric distinction means that 4-substituted analogs cannot substitute for 3-substituted compounds in D4R-focused programs.

Structure-Activity Relationship Regioisomer comparison Medicinal Chemistry

LSD1 Inhibitory Activity Benchmarking: Scaffold Potency Relative to Tranylcypromine and Optimized Derivatives

In the LSD1 inhibitor series, 4-(4-benzyloxy)phenoxypiperidines have demonstrated single-digit micromolar potency against LSD1. The optimized compound 10d (a 4-substituted benzyloxyphenoxypiperidine) exhibits an IC50 of 4 μM against LSD1 in vitro [1]. This stands in contrast to tranylcypromine (TCPA), a non-selective MAO/LSD1 inhibitor, which acts irreversibly with poor LSD1 selectivity [1]. While 3-[4-(Benzyloxy)phenoxy]piperidine (CAS 946759-24-6) has not been directly assayed for LSD1 inhibition, its structural homology to the 4-substituted series suggests potential for LSD1 engagement, albeit with uncharacterized potency and selectivity relative to the 4 μM benchmark established for compound 10d [1].

Epigenetics LSD1 inhibition Cancer therapeutics

Dopamine D4 Receptor Selectivity: >30-Fold Subtype Discrimination Achievable with Benzyloxypiperidine Scaffolds

Benzyloxypiperidine-based D4R antagonists, including compounds built on the 3-substituted piperidine scaffold relevant to CAS 946759-24-6, have demonstrated robust D4R selectivity exceeding 30-fold versus other dopamine receptor subtypes (D1, D2, D3, D5) [1]. This level of subtype discrimination represents a significant advance over previously reported D4R antagonists and addresses a critical challenge in dopaminergic pharmacology, given the ~75% homology within the D2-like receptor family [1]. Furthermore, these compounds exhibit improved in vitro and in vivo stability compared to earlier D4R antagonist chemotypes [1].

Dopamine D4 receptor D4R antagonist Parkinson's disease

Predicted Physicochemical Properties Differentiate 3-[4-(Benzyloxy)phenoxy]piperidine from N-Alkylated and Extended-Linker Analogs

Computational predictions indicate that 3-[4-(Benzyloxy)phenoxy]piperidine (CAS 946759-24-6) possesses a predicted pKa of 9.25±0.10 (protonated piperidine nitrogen) and a boiling point of 435.0±40.0 °C . Its calculated lipophilicity (estimated cLogP ~3.5-4.0 based on C18H21NO2 composition) differs markedly from extended-chain analogs such as 3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride (CAS 1219961-20-2) and 3-{[4-(Benzyloxy)phenoxy]methyl}piperidine (CAS 158550-54-0) [1] [2], which incorporate additional methylene units that increase molecular flexibility and alter lipophilicity. These physicochemical differences impact membrane permeability, solubility, and potential off-target promiscuity, making the unadorned 3-phenoxy-piperidine core of CAS 946759-24-6 a more rigid, defined scaffold for SAR exploration.

Physicochemical properties Lipophilicity Computational ADME

Validated Research Application Scenarios for 3-[4-(Benzyloxy)phenoxy]piperidine CAS 946759-24-6 Based on Quantitative Evidence


Dopamine D4 Receptor (D4R) Antagonist SAR and Lead Optimization Campaigns

3-[4-(Benzyloxy)phenoxy]piperidine serves as a core scaffold for D4R antagonist development programs. Based on class-level evidence, benzyloxypiperidine derivatives built on the 3-substituted scaffold achieve >30-fold selectivity for D4R over other dopamine receptor subtypes and demonstrate improved in vitro/in vivo stability compared to earlier D4R antagonist chemotypes [1]. This compound is appropriate for medicinal chemistry teams conducting systematic SAR exploration of D4R-targeting agents, particularly for Parkinson's disease L-DOPA-induced dyskinesia models, where selective D4R antagonism has been therapeutically implicated [1].

LSD1 Epigenetic Inhibitor Scaffold Exploration and Hit-to-Lead Optimization

This compound provides a starting point for LSD1 inhibitor discovery programs. While direct potency data for the 3-substituted regioisomer are unavailable, the structurally analogous 4-(4-benzyloxy)phenoxypiperidine series has yielded reversible LSD1 inhibitors with IC50 values of 4 μM [2]. The scaffold has demonstrated inhibitory activity against migration of LSD1-overexpressing HCT-116 colon cancer cells and A549 lung cancer cells [2]. Researchers can employ 3-[4-(Benzyloxy)phenoxy]piperidine as a comparative compound to probe regioisomeric effects on LSD1 engagement, binding mode, and functional activity in cancer cell models.

Regioisomeric Comparison Studies to Elucidate Position-Dependent Target Engagement

The distinct biological profiles of 3- versus 4-substituted piperidine regioisomers make CAS 946759-24-6 a valuable tool for structure-activity relationship studies focused on positional effects. Evidence demonstrates that 3-substituted benzyloxypiperidines engage D4R with high selectivity [1], whereas 4-substituted analogs have been optimized for LSD1 inhibition [2]. Procuring both regioisomers enables parallel screening campaigns that can deconvolute position-dependent pharmacology and inform scaffold selection for specific therapeutic targets.

Computational Chemistry and Molecular Docking Reference Compound

With predicted physicochemical properties including pKa = 9.25±0.10 and a defined, compact structure lacking extended alkyl linkers , 3-[4-(Benzyloxy)phenoxy]piperidine is well-suited as a reference compound for computational docking studies. Its rigid 3-phenoxypiperidine core facilitates accurate pose prediction in homology models of D4R [1] or LSD1 [2] catalytic pockets. The absence of flexible linker moieties (present in analogs such as 3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine [3]) reduces conformational sampling complexity, enabling more reliable in silico binding mode predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(Benzyloxy)phenoxy]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.